1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol
Overview
Description
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl group attached to a methylpropanol backbone
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with acetone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: It may be explored for its potential pharmacological properties, including its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol exerts its effects depends on its interactions with molecular targets. For example, if used in a medicinal context, it may interact with specific enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol can be compared to other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-ol: Differing by the position of the hydroxyl group.
1-(3-Chloro-4-fluorophenyl)-2-methylbutan-2-ol: Differing by the length of the carbon chain.
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-one: Differing by the presence of a ketone group instead of a hydroxyl group.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5,13H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUREWVIVDDMQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244561 | |
Record name | Benzeneethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379360-40-3 | |
Record name | Benzeneethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379360-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, 3-chloro-4-fluoro-α,α-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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